molecular formula C14H19N3O10-4 B1235155 Hdtpa

Hdtpa

Cat. No.: B1235155
M. Wt: 389.31 g/mol
InChI Key: QPCDCPDFJACHGM-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Pentetate(4-) is a pentacarboxylic acid anion. It is a conjugate base of a pentetate(3-). It is a conjugate acid of a pentetate(5-).

Properties

Molecular Formula

C14H19N3O10-4

Molecular Weight

389.31 g/mol

IUPAC Name

2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate

InChI

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27)/p-4

InChI Key

QPCDCPDFJACHGM-UHFFFAOYSA-J

SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The hydrazide derivative of DTPA (HDTPA) was prepared as follows: 6.3 mmole of anhydrous hydrazine was dissolved in 2 ml dimethylformamide (DMF) and reacted with 2.54 mmole DTPA mixed anhydride in 20 ml CH3CN-DMF (65:35). The heterogeneous mixture was maintained with stirring at 4° C. for 1 hour, and then at room temperature for 1 hour. The reaction mixture was evaporated to dryness under vacuum, and the residue dissolved in ethanol-aqueous ammonia (4:1). The product was then purified by elution through silica gel with ethanol-aqueous ammonia, followed by distilled water. Product-containing fractions were collected, and the pH adjusted to 3.0 using a small aliquot of hydrochloric acid. The solution was filtered and the filtrate lyophilized to yield HDTPA.
Quantity
6.3 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2.54 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CH3CN DMF
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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